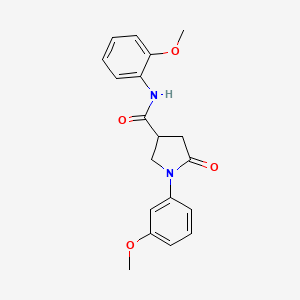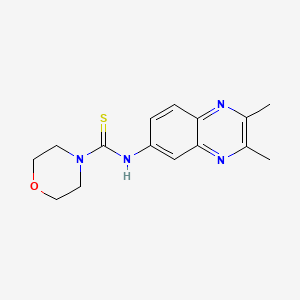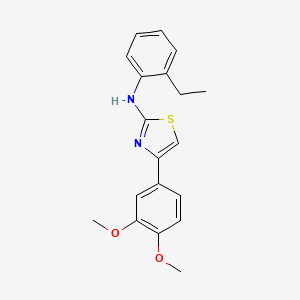![molecular formula C28H28N2O2S B4580305 N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide
Overview
Description
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C28H28N2O2S and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.18714931 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Applications
Research on derivatives of thiazole compounds, such as those incorporating 4-methoxyphenyl groups, has led to the development of fluorescent dyes with potential applications in bioimaging and sensing. These compounds demonstrate significant fluorescence in a broad range of wavelengths (412–672 nm), with quantum yields varying from 0.1 to 0.88. Some derivatives exhibit dual fluorescence, potentially due to excited state proton transfer (ESPT), making them candidates for white light emission applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial and Antifungal Properties
Studies on thiazole and its fused derivatives have shown promising antimicrobial activities. For instance, the synthesis and exploration of new thiazoles have demonstrated in vitro antimicrobial activity against various bacterial and fungal isolates, including Escherichia coli and Aspergillus fumigatus (Wardkhan, Youssef, Hamed, & Ouf, 2008). This suggests potential applications in developing new antimicrobial agents.
Anticancer Activities
Derivatives of thiazole, particularly those incorporating 4-methoxyphenyl and related moieties, have been evaluated for their anticancer activities. A notable study reported the synthesis of benzodifuranyl and thiazolopyrimidine compounds derived from natural products, showing significant analgesic and anti-inflammatory properties, potentially through COX-2 inhibition, indicating their utility in cancer pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on the design and synthesis of N-substituted benzamides with thiazole cores, demonstrating moderate to excellent anticancer activity across various cancer cell lines, suggesting their potential as therapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Molecular Docking and Pharmacological Potential
Molecular docking studies of thiazole derivatives have provided insights into their potential interactions with biological targets, such as enzymes and receptors, suggesting their application in drug design and discovery. For example, a study on benzimidazole derivatives bearing the 1,2,4-triazole moiety revealed significant anti-cancer properties through interactions with the EGFR binding pocket, indicating their potential as EGFR inhibitors (Karayel, 2021).
properties
IUPAC Name |
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2S/c1-4-25-27(22-15-17-23(32-3)18-16-22)29-28(33-25)30(24-13-9-8-10-20(24)2)26(31)19-14-21-11-6-5-7-12-21/h5-13,15-18H,4,14,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGVJBYHJPNQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N(C2=CC=CC=C2C)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4580236.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4580244.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4580248.png)
![N-(2-fluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4580263.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4580265.png)

![N-(5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4580286.png)


![2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4580303.png)



![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4580325.png)